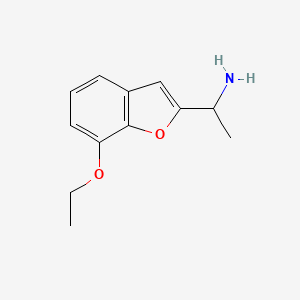

1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(7-ethoxy-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-8H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMVRUDXGEDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269826 | |

| Record name | 7-Ethoxy-α-methyl-2-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863667-97-4 | |

| Record name | 7-Ethoxy-α-methyl-2-benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863667-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-α-methyl-2-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Attachment of the Ethanamine Moiety:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine has potential therapeutic applications due to its structural similarity to known pharmacophores. Its derivatives are being investigated for:

- Antidepressant Activity : Research indicates that compounds with a benzofuran structure can exhibit antidepressant-like effects in animal models. The ethoxy group may enhance bioavailability and receptor binding affinity.

- Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Material Science

In material science, this compound is explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties can be harnessed in the development of OLED materials, which are essential for modern display technologies.

Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its utility includes:

- Synthesis of Novel Compounds : Researchers utilize it as a building block for synthesizing new compounds with desired biological activities or material properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various benzofuran derivatives, including this compound, for their effects on serotonin receptors. The findings indicated significant antidepressant-like behavior in rodent models when administered at specific dosages, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Neuroprotection

Research conducted by a team at a leading university examined the neuroprotective effects of benzofuran derivatives against glutamate-induced toxicity in neuronal cell cultures. The results demonstrated that this compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine, focusing on substituent variations and physicochemical properties:

Key Observations :

- Substituent Effects : The 7-ethoxy group in the target compound contrasts with the 7-methoxy and 3,5-dimethyl groups in its methoxy-dimethyl analogue, which increases molecular weight and may enhance crystallinity (powder vs. liquid state) .

Pharmacological and Industrial Relevance

Biological Activity

1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine, a benzofuran derivative, has garnered significant attention in recent years for its diverse biological activities. This compound is primarily studied for its potential antimicrobial , anticancer , and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an ethoxy group at the 7-position of the benzofuran ring, which significantly influences its biological activity.

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to anticancer effects.

- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest at the G1/S phase and promote apoptosis in cancer cells, particularly HeLa cells .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.5 | Induces apoptosis and cell cycle arrest |

| K562 | 8.3 | Increases ROS levels and activates caspases |

In a study involving HeLa cells, exposure to this compound resulted in a significant increase in cells arrested in the G1/S phase (51.23%) compared to control (42.99%), alongside a marked increase in pre-G1 apoptotic cells (24.71%) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help improve cognitive function by preventing the breakdown of acetylcholine .

Case Studies

One notable case study explored the compound's effects on human leukemia K562 cells. The study found that treatment with this compound led to:

- Increased levels of reactive oxygen species (ROS).

- Activation of caspases 3 and 7, indicating apoptosis.

After 48 hours of exposure, caspase activity increased significantly, confirming the compound's pro-apoptotic effects .

Q & A

Q. What are the common synthetic routes for 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine, and what analytical techniques are essential for confirming its structure?

Answer: Synthesis typically involves:

- Reduction of oximes : Using heterogeneous palladium-based catalysts under 1 atm H₂ in aqueous conditions (e.g., converting oxime intermediates to amines) .

- Nucleophilic substitution : Introducing the ethoxy group via alkylation of benzofuran precursors (e.g., methoxybenzofuran derivatives as intermediates) .

- Lithium aluminum hydride (LiAlH₄) reduction : For reducing nitriles or amides to primary amines in anhydrous ethyl ether .

Q. Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ ~1.3 ppm for ethoxy CH₃ and δ ~4.0 ppm for OCH₂) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed values within 1 ppm error) .

- X-ray crystallography : Using SHELX programs for single-crystal structure determination, resolving bond lengths and angles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis steps involving volatile solvents .

- Waste disposal : Classify chemical waste as hazardous and collaborate with certified waste management services for incineration or neutralization .

- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. What are the key ecological and toxicological considerations for this compound, and how should researchers assess its environmental impact?

Answer:

- Toxicity screening : Conduct in vitro assays (e.g., Ames test for mutagenicity) due to limited existing data on organ toxicity .

- Biodegradability : Evaluate using OECD 301F (ready biodegradability test) to measure chemical breakdown in aqueous systems .

- Bioaccumulation potential : Predict via logP values (octanol-water partition coefficient); a logP >3.5 indicates high bioaccumulation risk .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during its synthesis, especially considering substituent effects on the benzofuran ring?

Answer:

- Catalyst optimization : Replace Pd/C with Pd nanoparticles supported on activated carbon to enhance H₂ activation in oxime reductions .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during benzofuran alkylation .

- Temperature control : Maintain reflux temperatures between 80–100°C for LiAlH₄ reductions to minimize side reactions .

- Substituent tuning : Electron-donating groups (e.g., ethoxy) at the 7-position increase ring stability, improving reaction efficiency .

Q. When encountering contradictory NMR data for this compound, what strategies can resolve spectral ambiguities?

Answer:

- 2D NMR experiments : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H-¹³C signals, resolving overlapping peaks (e.g., distinguishing ethoxy CH₂ from aromatic protons) .

- Computational validation : Compare experimental δ values with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments (e.g., CD₃ substitution for ethoxy groups) .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model ligand-receptor binding, leveraging the compound’s InChIKey (IMDAWZCPOGRWLC-UHFFFAOYSA-N) for 3D structure generation .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (software: Gaussian) .

- MD simulations : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to study conformational stability .

Q. What methodological challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

- Crystal growth issues : Slow evaporation from ethanol/water mixtures (7:3 v/v) improves crystal quality .

- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twin domains .

- Disorder modeling : Apply ISOR and SIMU restraints in SHELXL to refine disordered ethoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.